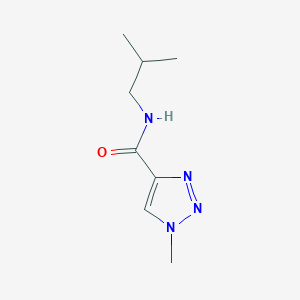

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical regulator of cellular energy homeostasis and is activated in response to metabolic stress. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Scientific Research Applications

Structural Characterization and Supramolecular Interactions

The research on amicarbazone, a closely related compound, has highlighted its structural features, where the triazole ring and the carboxamide group are nearly coplanar, facilitating intramolecular hydrogen bonding. This configuration contributes to the formation of infinite chains through N—H⋯O and N—H⋯N hydrogen bonds in the crystal packing, underscoring the importance of these interactions in stabilizing molecular structures (Kaur et al., 2013).

Antimicrobial Applications

1-Aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against a range of pathogens. Notably, certain derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans, indicating the potential of triazole-carboxamide compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Supramolecular Chemistry

The supramolecular interactions of 1,2,3-triazoles extend beyond the realm of simple structural motifs to include complexation of anions through hydrogen and halogen bonding, coordination chemistry, and applications in anion recognition and catalysis. These interactions are attributed to the nitrogen-rich triazole ring, which offers versatile coordination modes and facilitates the development of compounds with specific magnetic properties and potential use in molecular-based devices (Schulze & Schubert, 2014).

Novel Synthetic Routes and Derivatives

Advancements in the synthesis of triazole derivatives have been explored, including microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. This method presents an efficient, environmentally benign approach to producing triazole-carboxamide compounds, which could be beneficial in the development of new therapeutic agents (Jaisankar et al., 2015).

properties

IUPAC Name |

1-methyl-N-(2-methylpropyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6(2)4-9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEARJMYJMIMARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2649601.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2649602.png)

![3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2649605.png)

amine](/img/structure/B2649609.png)

![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione](/img/structure/B2649616.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2649618.png)